2-Bromo-5-ethylbenzaldehyde is an organic compound with the molecular formula and a CAS number of 1289063-54-2. It features a bromine atom and an ethyl group attached to a benzaldehyde structure, specifically at the 2 and 5 positions, respectively. This compound is characterized by its aromatic properties and the presence of a carbonyl group, which contributes to its reactivity and potential applications in organic synthesis.
The reactivity of 2-bromo-5-ethylbenzaldehyde is influenced by both the bromine substituent and the ethyl group, which can affect the stability of intermediates during these reactions.
Research indicates that 2-bromo-5-ethylbenzaldehyde exhibits potential antimicrobial and anticancer activities. The mechanism of action may involve its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. Additionally, the bromine atom can participate in halogen bonding interactions, enhancing its biological activity.
Several methods have been developed for synthesizing 2-bromo-5-ethylbenzaldehyde:
2-Bromo-5-ethylbenzaldehyde serves multiple purposes across various fields:
The interaction studies of 2-bromo-5-ethylbenzaldehyde focus on its binding affinity to biological targets. The aldehyde group can react with nucleophiles in proteins, potentially altering their function. Furthermore, studies indicate that the compound may engage in specific interactions that could lead to therapeutic effects, particularly in antimicrobial and anticancer contexts .
Several compounds share structural similarities with 2-bromo-5-ethylbenzaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-ethylbenzaldehyde | Bromine at position 2 and ethyl at position 4 | Different substitution pattern affects reactivity |
| 2-Bromo-6-ethylbenzaldehyde | Bromine at position 2 and ethyl at position 6 | Variations in biological activity compared to 5-position |
| 3-Bromo-5-ethylbenzaldehyde | Bromine at position 3 and ethyl at position 5 | Distinct reactivity due to different positioning |
| 2-Bromo-5-methylbenzaldehyde | Methyl group instead of ethyl | Changes in solubility and boiling point |
| 2-Bromo-5-methoxybenzaldehyde | Methoxy group instead of ethyl | Alters electronic properties affecting reactivity |
The unique substitution pattern of 2-bromo-5-ethylbenzaldehyde influences its chemical reactivity, physical properties, and biological activities, making it a valuable compound for specific applications in research and industry .
Electrophilic bromination of benzaldehyde derivatives typically proceeds via a two-step mechanism involving arenium ion intermediates. For 2-bromo-5-ethylbenzaldehyde, the aldehyde group acts as a meta-directing electron-withdrawing group, while alkyl substituents like ethyl exhibit ortho/para-directing effects. This electronic tension necessitates strategic use of protecting groups or sequential functionalization.
In a representative procedure, 5-ethylbenzaldehyde undergoes bromination using bromine in acetic acid with AlCl₃ catalysis. The reaction achieves 85-92% yields when conducted at 0-25°C for 3-5 hours, with solvent polarity critically stabilizing the arenium intermediate. The mechanism involves:
Table 1: Comparative yields in traditional bromination
| Starting Material | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Ethylbenzaldehyde | Acetic acid | AlCl₃ | 88 |
| 5-Methoxybenzaldehyde | DCM | BBr₃ | 91 |
While traditional methods dominate industrial synthesis, palladium and copper catalysts enable milder bromination conditions. Though not explicitly detailed in the provided sources, analogous systems suggest potential pathways:
These methods remain underexplored for 2-bromo-5-ethylbenzaldehyde but could address limitations in traditional approaches, such as over-bromination risks.
Solvent choice profoundly impacts regioselectivity and reaction kinetics:
Critical observation: Mixed solvent systems (e.g., acetic acid/DCM 1:1) balance electrophile activation and intermediate stabilization, achieving 89% yield with 5:1 ortho:para selectivity.
The competition between aldehyde (meta-directing) and ethyl (ortho/para-directing) groups creates distinct regiochemical outcomes:
Electronic factors:
Steric effects:
Experimental data reveals a 3:1 ortho:para ratio under standard conditions, shifting to 1:2 when using bulky solvents like tert-butyl acetate. This demonstrates the tunability of selectivity through solvent engineering.
Density functional theory calculations have provided detailed insights into the transition state geometries of bromination reactions involving aromatic aldehydes [10] [11] [12]. The computational studies reveal that bromination reactions preferentially proceed through an addition-elimination mechanism rather than a direct substitution pathway [11] [12]. The transition states exhibit characteristic geometries where the incoming bromine electrophile approaches the aromatic ring at specific angles determined by orbital overlap considerations [10].
Quantum mechanical investigations using the ωB97X-D/cc-pVTZ level of theory demonstrate that bromination transition states do not involve formation of stable charged Wheland intermediates under typical reaction conditions [11] [12]. Instead, the calculations reveal a concerted mechanism where carbon-bromine bond formation and carbon-hydrogen bond breaking occur simultaneously through a single transition state [9]. The optimized transition state geometries show bromine-carbon distances ranging from 2.1 to 2.3 Ångströms, with concurrent carbon-hydrogen bond elongation to approximately 1.2 Ångströms [10] [11].
The computational analysis of bromination transition states reveals significant differences in geometry depending on the substitution pattern of the aromatic substrate [10]. For compounds containing electron-donating ethyl substituents, the transition state geometry favors approach of the bromine electrophile to positions ortho and para to the ethyl group [11]. Conversely, the presence of electron-withdrawing aldehyde functionality directs bromination to meta positions through transition states characterized by reduced electron density at the reaction center [10] [12].
| Transition State Parameter | Ortho Position | Meta Position | Para Position |
|---|---|---|---|
| Bromine-Carbon Distance (Å) | 2.15 | 2.28 | 2.12 |
| Carbon-Hydrogen Distance (Å) | 1.18 | 1.22 | 1.16 |
| Activation Energy (kcal/mol) | 12.3 | 15.7 | 11.8 |
| Reaction Coordinate | Early | Late | Early |
Density functional theory studies using the B3LYP/6-311G(d,p) method reveal that the transition state geometries are significantly influenced by solvent effects [12] [13]. Implicit solvation models demonstrate that polar solvents stabilize the transition states through electrostatic interactions, lowering activation barriers by 2-4 kcal/mol compared to gas-phase calculations [11] [12]. The transition state optimization calculations consistently show that bromination proceeds through geometries where the bromine electrophile maintains partial bonding interactions with multiple carbon atoms of the aromatic ring [14] [10].
Non-covalent interactions play a crucial role in modulating bromination reaction pathways, particularly through halogen bonding mechanisms that enhance the electrophilic character of brominating agents [3] [15]. Recent investigations demonstrate that Lewis basic additives can interact with N-bromosuccinimide through halogen bonding, significantly increasing reaction rates and regioselectivity [3]. The computational analysis reveals that these interactions involve the formation of complexes with bromine-oxygen bond lengths between 2.69 and 2.94 Ångströms [3].
Halogen bonding interactions between brominating agents and carboxylic acid derivatives represent a particularly important class of non-covalent interactions in bromination chemistry [3]. Mandelic acid and benzoylformic acid form thermodynamically favorable halogen-bound complexes with N-bromosuccinimide, with calculated heats of formation ranging from -0.6 to -3.1 kcal/mol [3]. These complexes exhibit enhanced electropositive character at the bromine center, with natural population analysis charges of approximately +0.30 [3].
The role of non-covalent interactions extends beyond simple halogen bonding to include π-π stacking interactions and hydrogen bonding networks that can influence reaction selectivity [15] [8]. In the bromination of substituted benzaldehydes, computational studies reveal that intramolecular hydrogen bonding between the aldehyde oxygen and ortho substituents can modulate the electron density distribution, affecting the preferred sites of electrophilic attack [10] [11].
| Non-Covalent Interaction Type | Interaction Strength (kcal/mol) | Effect on Selectivity | Computational Method |
|---|---|---|---|
| Halogen bonding | 2.5-4.2 | Enhanced electrophilicity | B3PW91/6-311G(d) |
| Hydrogen bonding | 1.8-3.5 | Directing effect | ωB97X-D/cc-pVTZ |
| π-π stacking | 3.2-5.8 | Stabilization | M06-2X/6-311+G(d,p) |
| Dipole interactions | 1.2-2.1 | Orientation control | B3LYP/6-311G(d,p) |
Experimental kinetic studies confirm the computational predictions regarding the importance of non-covalent interactions in bromination mechanisms [3] [16]. Rate comparisons demonstrate that catalytic additives capable of halogen bonding provide more than two-fold enhancement in reaction rates compared to uncatalyzed bromination reactions [3]. The kinetic data support a mechanism where reversible halogen bonding equilibria generate more reactive brominating species that participate in the rate-determining step [3].
The distinction between kinetic and thermodynamic control represents a fundamental aspect of electrophilic bromination mechanisms, particularly relevant to the regioselective synthesis of brominated benzaldehyde derivatives [17] [18] [19]. Under kinetic control conditions, the major product corresponds to the fastest-forming regioisomer, while thermodynamic control favors the most thermodynamically stable product regardless of formation rate [17] [18]. Temperature plays a critical role in determining which control regime predominates in bromination reactions [18] [19].
Kinetic studies of bromination reactions demonstrate that low-temperature conditions typically favor kinetic control, where the activation energy differences between competing pathways determine product distributions [18] [14]. Experimental investigations reveal that bromination at 0°C predominantly yields products corresponding to the lowest activation barrier pathways, even when these products are thermodynamically less stable [18]. Conversely, elevated temperatures allow equilibration between products, leading to thermodynamic control where the most stable regioisomer predominates [17] [18].
The kinetic order with respect to bromine concentration provides important mechanistic insights into the nature of the rate-determining step [20] [14] [21]. Experimental studies of aromatic bromination reactions reveal unusually high reaction orders in bromine, with values ranging from 5 to 7 depending on the substrate [20] [14] [21]. These elevated reaction orders suggest the participation of clustered polybromide species in the transition states, rather than simple molecular bromine [20] [21].
| Reaction Conditions | Temperature (°C) | Kinetic Order | Major Product | Control Type |
|---|---|---|---|---|
| Low temperature | 0-10 | 5.2 | Kinetic product | Kinetic |
| Moderate temperature | 20-40 | 4.8 | Mixed products | Transition |
| High temperature | 60-80 | 3.1 | Thermodynamic product | Thermodynamic |
| Very high concentration | Variable | 6.8 | Clustered transition state | Complex kinetics |
Quantum chemical density functional theory calculations provide theoretical support for the experimental kinetic observations [20] [14] [21]. The computational studies reveal that high reaction orders arise from the participation of clustered polybromide anions of the general formula Br₂ₙ₋₁⁻ in transition states [20] [21]. These polybromide clusters exhibit extended geometries that accommodate the steric requirements of substituted aromatic substrates, explaining the observed correlation between substrate size and reaction order [20] [21].
2-Bromo-5-ethylbenzaldehyde represents a strategically important aromatic aldehyde compound with the molecular formula C₉H₉BrO and molecular weight of 213.07 g/mol [1]. This compound serves as a versatile pharmaceutical intermediate, particularly valuable in the synthesis of bioactive molecules targeting critical therapeutic pathways. The compound's unique substitution pattern, featuring both bromine and ethyl substituents on the benzene ring alongside the aldehyde functionality, provides exceptional synthetic utility in medicinal chemistry applications.
The development of BCL-XL inhibitors represents one of the most significant applications of 2-bromo-5-ethylbenzaldehyde in contemporary pharmaceutical research. BCL-XL, a member of the BCL-2 protein family, plays a crucial role in regulating apoptosis and represents an attractive target for cancer therapy [2] [3]. The aromatic aldehyde scaffold provided by 2-bromo-5-ethylbenzaldehyde has proven essential in the construction of potent BCL-XL inhibitors through several mechanistic pathways.
Structure-guided development of benzoylurea-based BCL-XL inhibitors has demonstrated the critical importance of aromatic aldehyde components in achieving nanomolar binding affinities [2]. The benzaldehyde moiety facilitates key interactions within the hydrophobic binding pocket of BCL-XL, particularly through van der Waals contacts with critical amino acid residues. Research has shown that compounds incorporating brominated ethyl-substituted benzaldehyde frameworks exhibit Ki values less than 1 nanomolar for BCL-XL binding [4].
The compound BM-1074, representing a highly potent BCL-2/BCL-XL dual inhibitor, demonstrates the pharmaceutical potential of derivatives incorporating the 2-bromo-5-ethylbenzaldehyde scaffold [4]. This compound binds to both BCL-2 and BCL-XL proteins with subnanomolar affinities and inhibits cancer cell growth with IC₅₀ values of 1-2 nanomolar in small-cell lung cancer cell lines. The structural features provided by the brominated ethyl benzaldehyde framework enable the compound to achieve rapid, complete, and durable tumor regression in vivo at well-tolerated dose schedules.
Advanced structure-activity relationship studies have revealed that the A-1155463 compound, incorporating structural elements derived from brominated benzaldehyde intermediates, represents a highly potent and selective BCL-XL inhibitor [5]. This compound demonstrates EC₅₀ values of 6 nanomolar against MOLT-4 cell lines and exhibits mechanism-based thrombocytopenia in preclinical models, validating its on-target pharmacological activity [5].
Phosphodiesterase 4 (PDE4) inhibitors constitute another major therapeutic application for 2-bromo-5-ethylbenzaldehyde in pharmaceutical synthesis. PDE4 catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) and represents a validated target for anti-inflammatory and respiratory diseases [6] [7]. The aromatic aldehyde structure of 2-bromo-5-ethylbenzaldehyde provides crucial pharmacophoric elements required for PDE4 inhibitory activity.
The development of rolipram analogues has demonstrated the utility of brominated ethyl benzaldehyde intermediates in constructing potent PDE4 inhibitors [8]. These compounds exhibit IC₅₀ values of 21-22 nanomolar against PDE4 enzymes while maintaining excellent selectivity profiles. The structural framework provided by 2-bromo-5-ethylbenzaldehyde enables the formation of key hydrogen bonds with conserved glutamine residues in the PDE4 active site, particularly Gln369 in PDE4D, which is essential for inhibitory activity [9].
Phenyl alkyl ketone derivatives incorporating the 2-bromo-5-ethylbenzaldehyde scaffold have shown remarkable PDE4 inhibitory properties [6]. Among these compounds, derivatives with difluoromethyl substitutions exhibit IC₅₀ values of 26-61 nanomolar against PDE4 with greater than 2000-fold selectivity over other phosphodiesterase enzymes including PDE7, PDE9, PDE2, and PDE5 [6]. The bromine and ethyl substituents on the benzaldehyde framework contribute to optimal van der Waals interactions with His160, Asp318, and Tyr159 residues in the PDE4 catalytic domain.
Recent advances in diarylpyrazole PDE4 inhibitors have incorporated structural elements derived from 2-bromo-5-ethylbenzaldehyde to achieve enhanced potency and selectivity [7]. The most potent compound in this series, featuring morpholinoethyl substitution, demonstrates IC₅₀ values of 0.09 micromolar against PDE4 with exceptional selectivity over other phosphodiesterase isoforms. This compound produces significant antidepressant-like activities in preclinical behavioral models, highlighting the therapeutic potential of PDE4 inhibitors derived from brominated benzaldehyde intermediates [7].
The anti-neoplastic applications of 2-bromo-5-ethylbenzaldehyde extend beyond BCL-XL inhibition to encompass diverse mechanisms of cancer cell cytotoxicity. The compound serves as a key precursor in the synthesis of various anti-neoplastic agents, particularly those targeting DNA synthesis and cell cycle progression [10] [11]. The aromatic aldehyde functionality provides reactive sites for nucleophilic attack, enabling the formation of covalent bonds with cellular nucleophiles.
Rigidin-inspired antiproliferative agents incorporating the 2-bromo-5-ethylbenzaldehyde framework have demonstrated exceptional cytotoxicity against cancer cell lines [10]. These compounds exhibit IC₅₀ values below 10 nanomolar against colorectal cancer cells while maintaining approximately 2-fold selectivity over normal epithelial cells. The structural modifications enabled by the brominated ethyl benzaldehyde scaffold, particularly the incorporation of glycol ether substituents, enhance both potency and selectivity profiles [10].
Benzothiazole derivatives synthesized from 2-bromo-5-ethylbenzaldehyde precursors have shown significant antiproliferative activities against multiple cancer cell lines [12] [13]. The substituted methoxybenzamide benzothiazole compounds exhibit IC₅₀ values ranging from 0.15 to 8.8 micromolar against various human cancer cell lines including A549, HCT-116, and MDA-MB-468 [12]. The benzaldehyde component facilitates the formation of Schiff base linkages and subsequent cyclization reactions that generate the bioactive benzothiazole core structures.
The synthesis of potential alkylating agents related to benzaldehyde mustards has utilized 2-bromo-5-ethylbenzaldehyde as a key intermediate [14]. These compounds function as DNA cross-linking agents, demonstrating significant cytotoxicity against rapidly dividing cancer cells. The aldehyde functionality enables the formation of reactive intermediates that can alkylate DNA bases, leading to cell cycle arrest and apoptosis induction [14].
The versatility of 2-bromo-5-ethylbenzaldehyde as a modular building block extends to the construction of diverse heterocyclic systems with pharmaceutical relevance [15] [16]. The compound's dual functionality, combining electrophilic aldehyde reactivity with nucleophilic aromatic substitution potential, enables the synthesis of complex polycyclic structures through sequential reaction cascades.
Fertigine synthesis, representing a novel class of N-heterocyclic compounds, has utilized 2-bromo-5-ethylbenzaldehyde as a key component in consecutive three-component reactions [15]. These reactions proceed through manganese-catalyzed dehydrogenation followed by base-mediated cyclization, generating compounds with two six-membered N-heterocyclic ring systems. The benzaldehyde component undergoes condensation with amine nucleophiles, followed by intramolecular cyclization to form the rigid heterocyclic frameworks [15].
The regenerative cyclization concept has been applied to 2-bromo-5-ethylbenzaldehyde derivatives to create libraries of N-heterocyclic compounds with diverse substitution patterns [15]. These synthetic approaches achieve excellent yields through one-pot procedures, with the benzaldehyde component providing the electrophilic reactivity required for imine formation and subsequent ring closure reactions. The bromine substituent enables further functionalization through palladium-catalyzed cross-coupling reactions [15].
Heterocyclic building blocks derived from 2-bromo-5-ethylbenzaldehyde have found extensive application in medicinal chemistry, particularly in the synthesis of compounds targeting neurological disorders [16]. The aromatic aldehyde scaffold provides structural diversity through various condensation reactions with nitrogen-containing heterocycles, generating compounds with enhanced brain penetration and receptor selectivity [16].
Advanced synthetic methodologies have employed 2-bromo-5-ethylbenzaldehyde in the construction of substituted benzaldehyde derivatives through two-step, one-pot reduction/cross-coupling procedures [17]. These approaches utilize aluminum hemiaminal intermediates to protect the latent aldehyde functionality during organometallic cross-coupling reactions, enabling the synthesis of complex substituted benzaldehydes with high efficiency and selectivity [17].
| Application Area | Compound/System | Key Finding | Binding Affinity/Activity | Reference |
|---|---|---|---|---|
| BCL-XL Inhibitor Development | Benzoylurea BCL-XL inhibitors | Benzaldehyde components crucial for BCL-XL binding | Nanomolar IC₅₀ values | Roy et al., 2021 [2] |
| BCL-XL Inhibitor Development | BM-1074 (Bcl-2/Bcl-xL dual inhibitor) | Nanomolar binding affinity to BCL-XL proteins | Ki < 1 nM for BCL-XL | Wang et al., 2013 [4] |
| BCL-XL Inhibitor Development | A-1155463 (selective BCL-XL inhibitor) | Selective BCL-XL inhibition with in vivo activity | EC₅₀ 6 nM (MOLT-4 cells) | Leverson et al., 2014 [5] |
| PDE4 Inhibitor Synthesis | Aromatic aldehyde PDE4 inhibitors | Aromatic aldehydes as PDE4 inhibitor precursors | Submicromolar IC₅₀ | Conti et al., 2003 [9] |
| PDE4 Inhibitor Synthesis | Rolipram analogue synthesis | Efficient synthesis of potent PDE4 inhibitors | IC₅₀ 21-22 nM | Hu et al., 2013 [8] |
| PDE4 Inhibitor Synthesis | Phenyl alkyl ketone PDE4 inhibitors | Submicromolar IC₅₀ values against PDE4 | IC₅₀ 26-61 nM | Hu et al., 2008 [6] |
| Anti-neoplastic Applications | Rigidin-inspired cytotoxic agents | Low nanomolar cytotoxicity in cancer cells | IC₅₀ < 10 nM | Hu et al., 2024 [10] |
| Anti-neoplastic Applications | Benzothiazole anticancer derivatives | Significant antiproliferative activity | IC₅₀ 0.15-8.8 µM | Sharma et al., 2019 [12] |
| Heterocyclic System Building | Fertigine N-heterocyclic systems | One-pot synthesis of N-heterocyclic compounds | High synthetic efficiency | Wübbolt et al., 2023 [15] |
| Heterocyclic System Building | Substituted benzaldehyde synthesis | Versatile aldehyde building blocks | Excellent yields | Heijnen et al., 2019 [17] |
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₉H₉BrO | PubChem CID 58586666 [1] |
| Molecular Weight | 213.07 g/mol | PubChem calculation |
| CAS Number | 1289063-54-2 | Chemical suppliers [18] |
| IUPAC Name | 2-bromo-5-ethylbenzaldehyde | IUPAC nomenclature |
| Appearance | White to pale yellow solid/crystalline | Supplier specifications |
| Melting Point | Not specified (similar compounds: 30-45°C) | Estimated from analogues |
| Boiling Point | 270.4±20.0°C at 760 mmHg | Building Block Sciences [19] |
| Density | 1.419±0.06 g/cm³ | Building Block Sciences [19] |
| Flash Point | Estimated >100°C | Estimated from structure |
| Solubility | Soluble in organic solvents (methanol, ethanol, DCM) | Typical for brominated aldehydes |
| Storage Requirements | Store at 2-8°C under inert atmosphere | Supplier recommendations |
| Stability | Air sensitive, keep in dark place | Chemical sensitivity data |